2,4-Diiodobenzonitrile
Overview
Description
2,4-Diiodobenzonitrile is an organic compound with the molecular formula C7H3I2N It is a derivative of benzonitrile, where two iodine atoms are substituted at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diiodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of benzonitrile. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, to introduce iodine atoms at the desired positions on the benzene ring. The reaction is carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where benzonitrile is reacted with iodine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed:
Substitution: Various substituted benzonitriles.
Reduction: 2,4-Diiodobenzylamine.
Oxidation: 2,4-Diiodobenzoic acid.
Scientific Research Applications
2,4-Diiodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the manufacture of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-diiodobenzonitrile exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The nitrile group can form hydrogen bonds with amino acid residues, while the iodine atoms may participate in halogen bonding, enhancing the binding affinity.
Comparison with Similar Compounds
- 2-Iodobenzonitrile
- 4-Iodobenzonitrile
- 2,5-Diiodobenzonitrile
Comparison: 2,4-Diiodobenzonitrile is unique due to the specific positions of the iodine atoms, which influence its reactivity and binding properties. Compared to 2-iodobenzonitrile and 4-iodobenzonitrile, the presence of two iodine atoms in this compound increases its molecular weight and potential for halogen bonding. Compared to 2,5-diiodobenzonitrile, the different positions of the iodine atoms result in distinct chemical and physical properties, affecting its reactivity and applications.
Properties
IUPAC Name |
2,4-diiodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACORQIHSLBXYHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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